molecular formula C10H16ClNO3 B13640887 (R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride

Cat. No.: B13640887
M. Wt: 233.69 g/mol
InChI Key: LRYWCVLEQVLOFQ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by acting on receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurological disorders.

Comparison with Similar Compounds

    (S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-2-(3,5-dimethoxyphenyl)ethanol: The free base form without the hydrochloride salt.

    3,5-Dimethoxyphenethylamine: A structurally related compound with different pharmacological properties.

Uniqueness: ®-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and specific interactions with biological targets. Its enantiomeric purity can significantly influence its pharmacological effects, making it a valuable compound for studying chiral interactions in biological systems.

Biological Activity

(R)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochloride is a chiral amine compound that has garnered attention in pharmacological research due to its potential cognitive enhancement properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

  • Molecular Formula : C10_{10}H16_{16}ClNO3_3
  • Molecular Weight : 233.69 g/mol
  • Structure : The compound features a hydroxyl group, an amino group, and two methoxy substituents on the aromatic ring, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound enhances cognitive functions by modulating neurotransmitter systems. Its structural similarity to amphetamines suggests it may influence dopamine and norepinephrine pathways without the typical stimulant effects associated with these substances.

Key Findings:

  • Cognitive Enhancement : Animal studies have shown that this compound can improve learning and memory without producing the adverse effects commonly associated with stimulants like traditional amphetamines.
  • Neuropharmacological Studies : It has been suggested that the compound interacts with various receptors in the central nervous system, warranting further investigation into its pharmacological profile.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally related compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10_{10}H16_{16}ClNO3_3Cognitive enhancement properties
(S)-2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol hydrochlorideC10_{10}H16_{16}ClNO3_3Enantiomer with potentially different activity
(R)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochlorideC12_{12}H19_{19}ClNO3_3Longer aliphatic chain; effects on mood and cognition
(R)-2-Amino-1-(2,5-dimethoxyphenyl)butane hydrochlorideC13_{13}H19_{19}ClNO4_4Related structure but different side-chain; psychoactive properties

The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Cognitive Function Improvement :
    • In a study involving rodent models, administration of the compound resulted in significant improvements in memory retention during maze tests compared to control groups.
  • Safety Profile :
    • Unlike traditional amphetamines, this compound does not exhibit significant psychotomimetic effects. This safety profile makes it a promising candidate for treating cognitive disorders without the risk of addiction or severe side effects.
  • Potential Therapeutic Applications :
    • The compound's ability to enhance cognitive functions positions it as a potential therapeutic agent for conditions such as ADHD and age-related cognitive decline. Further clinical trials are necessary to evaluate its efficacy in humans.

Properties

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

(2R)-2-amino-2-(3,5-dimethoxyphenyl)ethanol;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2;/h3-5,10,12H,6,11H2,1-2H3;1H/t10-;/m0./s1

InChI Key

LRYWCVLEQVLOFQ-PPHPATTJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)[C@H](CO)N)OC.Cl

Canonical SMILES

COC1=CC(=CC(=C1)C(CO)N)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.